molecular formula C13H14 B1618986 1,3,7-Trimethylnaphthalene CAS No. 2131-38-6

1,3,7-Trimethylnaphthalene

Cat. No.: B1618986
CAS No.: 2131-38-6
M. Wt: 170.25 g/mol
InChI Key: HXDVFWJRDVUZFT-UHFFFAOYSA-N
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Description

1,3,7-Trimethylnaphthalene is an aromatic hydrocarbon with the molecular formula C13H14. It is a derivative of naphthalene, characterized by the presence of three methyl groups attached to the 1st, 3rd, and 7th positions of the naphthalene ring.

Preparation Methods

The synthesis of 1,3,7-Trimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene using methylating agents under specific reaction conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the Friedel-Crafts alkylation reaction, using aluminum chloride as a catalyst, is a widely used method for introducing methyl groups into the naphthalene ring .

Chemical Reactions Analysis

1,3,7-Trimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.

Scientific Research Applications

1,3,7-Trimethylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethylnaphthalene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing biological activities. Additionally, its methyl groups can affect its reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

1,3,7-Trimethylnaphthalene can be compared with other trimethylnaphthalene isomers, such as 1,6,7-Trimethylnaphthalene and 1,2,3-Trimethylnaphthalene. While these compounds share similar molecular formulas, their structural differences lead to distinct chemical and physical properties. For instance, the position of the methyl groups can influence the compound’s reactivity, boiling point, and solubility .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

IUPAC Name

1,3,7-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)6-11(3)13(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVFWJRDVUZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175573
Record name 1,3,7-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-38-6
Record name 1,3,7-Trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-trimethylnaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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